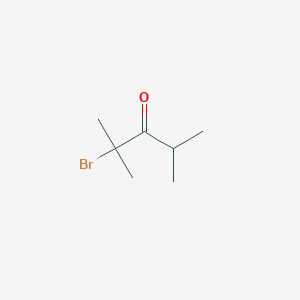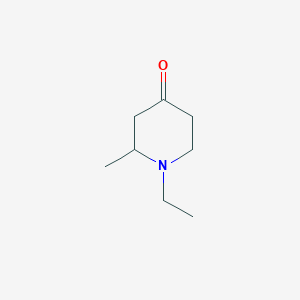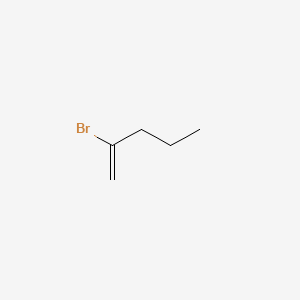
2-Bromopent-1-ene
Vue d'ensemble
Description
2-Bromopent-1-ene is a compound with the molecular formula C5H9Br . It has a molecular weight of 149.029 . The structure of this molecule contains both double bonds and bromine atoms, giving it the properties of olefins and halogenated hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-carbon chain with a double bond between the first and second carbons and a bromine atom attached to the second carbon .Applications De Recherche Scientifique
α-Regioselective Carbonyl Allylation
2-Bromopent-1-ene, through a dichloromethane–water biphasic system, contributes to α-regioselective addition to aldehydes with SnBr2, producing 1-substituted pent-3-en-1-ols. This process highlights the chemical's utility in producing specific organic compounds (Masuyama, Kishida, & Kurusu, 1995).
Conversion to 1-Cyclopropylethyl Nitrate
A study demonstrated the conversion of 5-halogenopent-2-enes, including 5-bromopent-2-ene, into 1-cyclopropylethyl nitrate using a silver nitrate–alumina chromatographic reaction medium. This showcases the potential of this compound derivatives in organic synthesis (Hrubiec & Smith, 1984).
Synthesis of Derivatives of Acetylene
Research on 5-bromopent-3-en-1-yne, a related compound, involves the preparation of pent-2-en-4-ynylamine and pent-2-en-4-ynylthiol and their derivatives, indicating the role of bromopentene derivatives in the synthesis of complex organic compounds (Sato & Hirayama, 1969).
Acyclic Nucleoside Analogues
The reaction of 5-acetoxy-1-bromopent-2-ene with adenine sodium salt is used in synthesizing acyclic analogues of nucleosides, highlighting its application in bioorganic chemistry (Vasilenko et al., 2004).
Preparation of Phosphetan Oxide
The preparation of 1-bromo-2,2,3,4,4-pentamethylphosphetan 1-oxide from 2,4,4-trimethylpent-2-ene, phosphorus tribromide, and aluminum bromide demonstrates the role of bromopentene in synthesizing complex chemical compounds. This compound, characterized for its reactivity towards nucleophilic reagents, illustrates the broad utility of bromopentene derivatives in chemical synthesis (Emsley, Middleton, & Williams, 1973).
Brominated Labdane-Type Diterpenoids
In a study involving an unidentified species of Laurencia, novel brominated metabolites were isolated, including derivatives of this compound. This highlights its role in the discovery and isolation of new organic compounds from natural sources (Suzuki et al., 2002).
Synthesis of Allenic Amino-Acids
The use of 1-bromoalka-1,2-dienes, including derivatives of this compound, for synthesizing allenic amino-acids, demonstrates its application in creating specific organic structures for research and industrial purposes (Black & Landor, 1968).
Synthesis of 4-Amino-2-(trifluoromethyl)-1H-pyrroles
A study on the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one with primary aliphatic amines illustrates the use of bromopentene derivatives in synthesizing highly functionalized organic compounds, showing its versatility in organic chemistry (Zanatta et al., 2021).
Propriétés
IUPAC Name |
2-bromopent-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4-5(2)6/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSCAHRYGAYKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535925 | |
| Record name | 2-Bromopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
31844-95-8 | |
| Record name | 2-Bromo-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31844-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




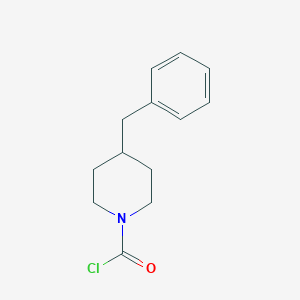
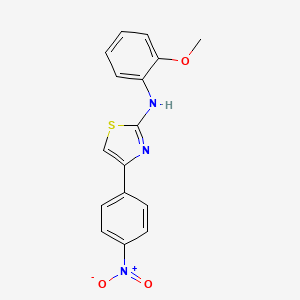
![2-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetic acid](/img/structure/B3382178.png)
![Ethyl 2-[2-(4-chlorophenyl)acetamido]acetate](/img/structure/B3382183.png)

![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]acetic acid](/img/structure/B3382189.png)

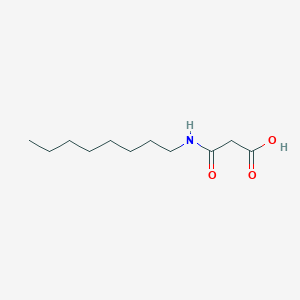
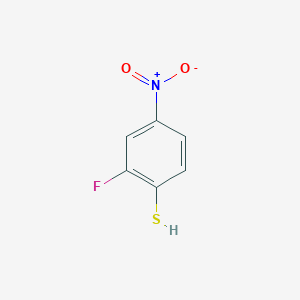
![6-[(Tert-butoxy)carbonyl]pyridine-3-carboxylic acid](/img/structure/B3382221.png)

